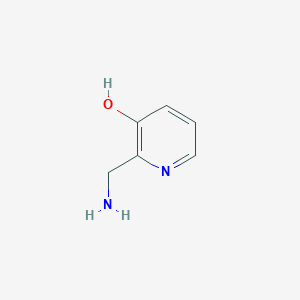

2-(Aminomethyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFOVOSDFLKXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442963 | |

| Record name | 2-Aminomethyl-pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194665-89-9 | |

| Record name | 2-Aminomethyl-pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for the novel compound 2-(Aminomethyl)pyridin-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and spectroscopic data from closely related analogs to present a robust and scientifically grounded resource for researchers in medicinal chemistry and drug development.

Proposed Synthesis

A plausible and efficient synthetic pathway to this compound is proposed in two key stages:

-

Synthesis of the Intermediate: 2-Cyano-3-hydroxypyridine: This pivotal intermediate can be prepared from commercially available 2-chloro-3-hydroxypyridine. The synthesis involves a nucleophilic substitution reaction to replace the chloro group with a cyano group.

-

Reduction of the Nitrile to the Primary Amine: The final step involves the reduction of the nitrile functionality in 2-cyano-3-hydroxypyridine to the corresponding aminomethyl group, yielding the target compound, this compound. Catalytic hydrogenation is a well-established and effective method for this transformation.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthesis.

Synthesis of 2-Cyano-3-hydroxypyridine

Materials:

-

2-Chloro-3-hydroxypyridine

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add copper(I) cyanide (1.2 eq).

-

Heat the reaction mixture to 150 °C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-cyano-3-hydroxypyridine.

Synthesis of this compound

Materials:

-

2-Cyano-3-hydroxypyridine

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl) in diethyl ether

-

Celite

Procedure:

-

Dissolve 2-cyano-3-hydroxypyridine (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add 10% Pd/C (10 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by crystallization or by preparing the hydrochloride salt by adding a solution of HCl in diethyl ether.

Characterization

The following tables summarize the expected analytical data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H-6 |

| ~7.1 - 7.3 | t | 1H | H-4 |

| ~6.9 - 7.1 | d | 1H | H-5 |

| ~4.0 - 4.2 | s | 2H | -CH₂NH₂ |

| ~2.5 - 3.5 | br s | 3H | -OH, -NH₂ |

Solvent: DMSO-d₆

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | C-3 |

| ~145 - 148 | C-2 |

| ~138 - 140 | C-6 |

| ~125 - 128 | C-4 |

| ~118 - 121 | C-5 |

| ~45 - 48 | -CH₂NH₂ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1580 | Strong | C=C and C=N stretching (pyridine ring) |

| 1480 - 1450 | Medium | C-H bending (CH₂) |

| 1250 - 1200 | Strong | C-O stretching |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 124 | [M]⁺ | Molecular ion |

| 107 | [M - NH₃]⁺ | Loss of ammonia from the aminomethyl group |

| 95 | [M - CH₂NH]⁺ | Loss of the aminomethyl radical |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Method: Electron Ionization (EI)

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the purification and characterization of the final product.

An In-depth Technical Guide to 2-(Aminomethyl)pyridin-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(Aminomethyl)pyridin-3-ol. Due to the limited availability of detailed experimental data for this specific compound, this document also includes information on its hydrochloride salt and discusses general synthetic approaches applicable to its preparation. The content is structured to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Identification

This compound is a pyridine derivative characterized by an aminomethyl group at the 2-position and a hydroxyl group at the 3-position. The presence of both a basic amino group and an acidic hydroxyl group, along with the pyridine ring, imparts this molecule with a unique electronic and structural profile, making it an interesting candidate for further investigation in medicinal chemistry and materials science.

Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (this compound) |

| CAS Number | 194665-89-9[1] |

| Molecular Formula | C₆H₈N₂O[1] |

| Molecular Weight | 124.14 g/mol [1] |

| SMILES | NCC1=NC=CC=C1O |

Physicochemical Properties

Detailed experimental data for the free base form of this compound is scarce in publicly available literature. However, data for the related compound, 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride (which may exist as the tautomer 3-(aminomethyl)pyridin-2(1H)-one hydrochloride), provides valuable insight into its physical characteristics.

| Property | Value | Notes |

| Melting Point | 181-184 °C[2] | Data for 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride (CAS: 85468-38-8)[2]. |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available | General aminopyridines exhibit some water solubility. |

| Appearance | Not available |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, general synthetic strategies for aminomethylpyridines can be adapted. A plausible approach involves the reduction of a suitable precursor such as a carboxylic acid, ester, or nitrile.

One potential synthetic pathway could start from 3-hydroxypyridine-2-carboxylic acid. The carboxylic acid group can be reduced to an alcohol, which is then converted to an amine. A more direct route would be the reduction of 3-hydroxypyridine-2-carbonitrile or the corresponding amide.

Below is a generalized workflow for a potential synthesis route.

Caption: Plausible synthetic workflow for this compound.

General Experimental Considerations:

-

Reduction of Carboxylic Acids/Amides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are typically required for the direct reduction of carboxylic acids or amides to amines.

-

Reduction of Nitriles: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is a common method for the reduction of nitriles to primary amines.

-

Purification: Purification of the final product would likely involve column chromatography on silica gel or alumina, followed by recrystallization or distillation under reduced pressure.

Spectral Characterization (Predicted)

While specific spectral data for this compound is not available, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and broad signals for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.

-

¹³C NMR: The spectrum would display six distinct carbon signals corresponding to the five carbons of the pyridine ring and the one carbon of the aminomethyl group.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H and N-H stretching in the region of 3200-3500 cm⁻¹, C-H stretching of the aromatic ring and the CH₂ group, and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

There is no specific information in the reviewed literature regarding the biological activity or signaling pathways associated with this compound. However, the pyridine scaffold is a common motif in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] The presence of the aminomethyl and hydroxyl functional groups provides sites for potential interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions.

Given its structure, this compound could be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is needed to explore its biological profile.

Safety and Handling

Specific safety and handling data for this compound are not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Based on related aminopyridine compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation.

Conclusion

This compound is a pyridine derivative with potential for applications in medicinal chemistry and drug development. While detailed experimental data for this specific compound are limited, this guide provides a summary of its known properties and structure, along with plausible synthetic approaches based on general organic chemistry principles. The information presented here is intended to serve as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related compounds. Further experimental investigation is warranted to fully characterize its physicochemical properties, develop efficient synthetic protocols, and evaluate its biological activity.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in further research. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8 - 8.0 | d | H-6 (proton on the carbon adjacent to the ring nitrogen) |

| ~7.0 - 7.2 | t | H-4 (proton on the carbon between the two substituents) |

| ~6.8 - 7.0 | d | H-5 (proton on the carbon adjacent to the hydroxyl group) |

| ~4.0 - 4.2 | s | -CH₂- (aminomethyl group) |

| ~2.0 - 3.0 | br s | -NH₂ (amino group) |

| ~9.0 - 10.0 | br s | -OH (hydroxyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C-3 (carbon bearing the hydroxyl group) |

| ~145 - 150 | C-2 (carbon bearing the aminomethyl group) |

| ~140 - 145 | C-6 (carbon adjacent to the ring nitrogen) |

| ~125 - 130 | C-4 (carbon between the two substituents) |

| ~115 - 120 | C-5 (carbon adjacent to the hydroxyl group) |

| ~45 - 50 | -CH₂- (aminomethyl group) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | O-H, N-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1600 - 1450 | C=C, C=N | Ring Stretching |

| 1400 - 1200 | C-O, C-N | Stretching |

| 1200 - 1000 | In-plane C-H | Bending |

| 900 - 700 | Out-of-plane C-H | Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 124.06 | [M]⁺ (Molecular Ion) |

| 107.06 | [M-NH₃]⁺ |

| 95.05 | [M-CH₂NH₂]⁺ |

| 78.04 | [C₅H₄N]⁺ (Pyridine ring fragment) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent will depend on the solubility of the compound and the desire to observe exchangeable protons (e.g., -OH, -NH₂).

-

¹H NMR Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition:

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

-

Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Techniques

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Part 1: CAS Number 194665-89-9 / 2-(Aminomethyl)-3-Pyridinol

It appears there is a discrepancy in the provided information. The CAS number 194665-89-9 corresponds to the chemical compound 2-(Aminomethyl)-3-Pyridinol . However, the chemical name included in the topic description, "1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine," refers to a different molecule.

This guide will address both compounds to ensure a comprehensive response.

2-(Aminomethyl)-3-Pyridinol is a chemical compound with limited publicly available data regarding its in-depth biological activity, signaling pathways, or detailed experimental protocols. It is primarily available as a building block for chemical synthesis.

Chemical Properties

Below is a summary of the available chemical properties for 2-(Aminomethyl)-3-Pyridinol.

| Property | Value |

| CAS Number | 194665-89-9 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 2-(aminomethyl)pyridin-3-ol |

| Synonyms | 2-(Aminomethyl)-3-pyridinol |

Suppliers

This compound is available from various chemical suppliers, primarily for research and development purposes. A list of some suppliers includes:

-

BLD Pharmatech

-

Angel Pharmatech

-

ChemScence

Note: This is not an exhaustive list and availability may vary.

Due to the limited research data available for 2-(Aminomethyl)-3-Pyridinol, a detailed technical guide on its biological functions, signaling pathways, and experimental protocols cannot be provided at this time.

Part 2: 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine and Related Compounds

The name "1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine" suggests a molecule synthesized from two key components: 1-(cyclopropylcarbonyl)piperazine and 1-(4-methoxyphenyl)piperazine . The latter is a known psychoactive compound. This section will provide a technical overview of these related piperazine derivatives.

1-(cyclopropylcarbonyl)piperazine

This compound is a chemical intermediate, notably used in the synthesis of the PARP inhibitor Olaparib.[1]

| Property | Value |

| CAS Number | 59878-57-8[2][3] |

| Molecular Formula | C₈H₁₄N₂O[2][3] |

| Molecular Weight | 154.21 g/mol [2][3] |

| IUPAC Name | cyclopropyl(piperazin-1-yl)methanone[2] |

| Boiling Point | 120 °C at 0.15 mmHg[3] |

| Density | 1.087 g/mL at 25 °C[3] |

A common synthesis method for the hydrochloride salt of 1-(cyclopropylcarbonyl)piperazine involves the deprotection of a boc-protected piperazine precursor.

The synthesis of cyclopropyl(piperazin-1-yl)methanone hydrochloride can be achieved by reacting tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with a solution of hydrochloric acid in methanol.[4] The reaction mixture is typically stirred at room temperature overnight.[4] Following the reaction, the solvent is removed under reduced pressure to yield the product.[4]

1-(4-methoxyphenyl)piperazine (MeOPP)

1-(4-methoxyphenyl)piperazine, also known as MeOPP or pMeOPP, is a piperazine derivative with known stimulant and euphoric properties.[5]

| Property | Value |

| CAS Number | 38212-30-5[6] |

| Molecular Formula | C₁₁H₁₆N₂O[5][6] |

| Molecular Weight | 192.26 g/mol [7] |

| IUPAC Name | 1-(4-methoxyphenyl)piperazine[7] |

1-(4-methoxyphenyl)piperazine is understood to have a mixed mechanism of action, primarily affecting serotonergic and dopaminergic systems.[5] It is believed to function as a serotonin and dopamine antagonist, similar in fashion to MDMA.[5] Research has shown that it inhibits the reuptake and induces the release of monoamine neurotransmitters.[7] Additionally, piperazine derivatives are known to act as nonselective serotonin receptor agonists.[7][8]

The metabolism of 1-(4-methoxyphenyl)piperazine has been described in the literature. In humans, the cytochrome P450 enzyme CYP2D6 is responsible for the demethylation of para-methoxyphenylpiperazine to para-hydroxyphenylpiperazine.[7]

Suppliers of Piperazine Derivatives

Various suppliers offer a wide range of piperazine derivatives for research purposes. Some of these include:

-

Sigma-Aldrich

-

Cayman Chemical

-

A2B Chem

Note: This is not an exhaustive list and availability may vary.

References

- 1. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]

- 2. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Cyclopropylcarbonyl)piperazine 97 59878-57-8 [sigmaaldrich.com]

- 4. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. a2bchem.com [a2bchem.com]

- 7. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

The Potential Biological Activity of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the pyridine derivative, 2-(Aminomethyl)pyridin-3-ol. While direct experimental data on this specific compound is limited, its structural analogy to pyridoxamine—a well-studied form of vitamin B6—provides a strong basis for predicting its pharmacological profile. This document synthesizes available information on structurally related compounds to infer the potential antioxidant, anti-glycation, and neuroprotective properties of this compound. Detailed experimental protocols for evaluating these activities are provided, alongside structured data tables and mechanistic diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 2-position and a hydroxyl group at the 3-position. This substitution pattern is notably similar to pyridoxamine, a naturally occurring vitamer of vitamin B6. Pyridoxamine has garnered significant interest for its therapeutic potential, primarily stemming from its ability to inhibit the formation of Advanced Glycation End-products (AGEs) and its antioxidant properties.[1][2][3][4] Given the shared structural motifs, particularly the 3-hydroxy-pyridine core and an adjacent aminomethyl group, it is hypothesized that this compound may exhibit a comparable spectrum of biological activities. This guide aims to provide a comprehensive overview of these potential activities, supported by data from analogous compounds, and to furnish researchers with the necessary experimental frameworks to validate these hypotheses.

Potential Biological Activities

Based on its structural similarity to pyridoxamine and other 3-hydroxypyridine derivatives, this compound is predicted to possess the following key biological activities:

-

Antioxidant Activity: The 3-hydroxypyridine moiety is a known scavenger of reactive oxygen species (ROS).[5][6]

-

Inhibition of Advanced Glycation End-product (AGE) Formation: The aminomethyl and hydroxyl groups are positioned to interfere with the Maillard reaction, a key pathway in AGE formation.[3][7]

-

Neuroprotective Effects: Pyridoxine and its analogs have demonstrated neuroprotective properties in various experimental models.[8][9][10]

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize key bioactivity data from its close structural analog, pyridoxamine, and other relevant pyridine derivatives.

Table 1: Antioxidant Activity of Related 3-Hydroxypyridine Compounds

| Compound | Assay | IC50 / Activity | Reference |

| Pyridoxamine | Oxygen-centered radical scavenging | Rate constants >1.0 × 10⁸ M⁻¹s⁻¹ for •OCH₃ | [2] |

| Mexidol | Chemiluminescence (phospholipid liposomes) | Highest activity among tested 3-oxypyridines | [5] |

| Emoxipin | Chemiluminescence (phospholipid liposomes) | Moderate activity | [5] |

| Proxipin | Chemiluminescence (phospholipid liposomes) | Lowest activity among tested 3-oxypyridines | [5] |

| Thiazoloylpyridine derivatives (6a, 6b) | DPPH radical scavenging | IC50 values of 79 and 92 µM, respectively | [11] |

Table 2: Anti-malarial and Antibacterial Activity of Pyridine Derivatives

| Compound/Derivative Series | Target/Organism | IC50 / MIC | Reference |

| 3,5-diaryl-2-aminopyrazine (analogue 4) | Plasmodium falciparum (K1, NF54) | 8.4 nM, 10 nM | [12] |

| 3-(pyridine-3-yl)-2-oxazolidinone (analogue 21d) | Staphylococcus aureus | MIC = 32–64 µg/mL | [13] |

Signaling Pathways and Mechanisms of Action

The anticipated biological activities of this compound are likely mediated through mechanisms analogous to those of pyridoxamine.

Inhibition of Advanced Glycation End-product (AGE) Formation

AGEs are formed through a non-enzymatic reaction between reducing sugars and proteins or lipids, known as the Maillard reaction. These products contribute to the pathology of various age-related diseases and diabetic complications. Pyridoxamine is known to inhibit AGE formation through a multi-faceted mechanism.[1][3][4] It is proposed that this compound would act similarly.

Caption: Hypothesized mechanism for AGE inhibition by this compound.

Antioxidant Activity

The 3-hydroxypyridine structure is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, and the pyridine nitrogen can participate in stabilizing the resulting radical.

Caption: Proposed antioxidant mechanism of this compound.

Experimental Protocols

The following protocols are provided as a starting point for the experimental validation of the biological activities of this compound.

Synthesis of this compound

While various synthetic routes exist for aminomethylpyridines, a common approach involves the reduction of a corresponding cyanopyridine or the amination of a halomethylpyridine. A detailed, multi-step synthesis would be required, likely starting from commercially available pyridine derivatives.

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of DPPH in ethanol (e.g., 0.1 mM).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[14]

-

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in an intense blue color, which is measured spectrophotometrically.

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Measure the absorbance at approximately 593 nm.

-

A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.[15]

-

In Vitro Inhibition of Advanced Glycation End-products (AGEs) Formation Assay

This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs.

-

Principle: A protein (e.g., bovine serum albumin, BSA) is incubated with a reducing sugar (e.g., glucose or fructose) to induce the formation of AGEs. The characteristic fluorescence of AGEs is measured.

-

Procedure:

-

Prepare a solution of BSA (e.g., 10 mg/mL) in phosphate buffer (pH 7.4).

-

Prepare a solution of a reducing sugar (e.g., 0.5 M glucose).

-

Prepare various concentrations of this compound.

-

In a multi-well plate, mix the BSA solution, sugar solution, and the test compound.

-

Aminoguanidine can be used as a positive control.

-

Incubate the plate at 37°C for an extended period (e.g., 7 days), protected from light.

-

After incubation, measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[16]

-

Calculate the percentage of inhibition of AGE formation.

-

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Principle: A neuronal cell line (e.g., SH-SY5Y) is exposed to an oxidative insult (e.g., hydrogen peroxide or glutamate), and cell viability is measured in the presence and absence of the test compound.

-

Procedure:

-

Culture SH-SY5Y cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or glutamate to the culture medium.

-

Incubate for 24 hours.

-

Assess cell viability using an MTT or similar assay.[17]

-

Calculate the percentage of neuroprotection relative to the untreated, stressed cells.

-

Experimental and Logical Workflows

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the literature, its structural similarity to pyridoxamine provides a strong rationale for investigating its potential as an antioxidant, an inhibitor of advanced glycation end-product formation, and a neuroprotective agent. The experimental protocols and mechanistic frameworks presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related pyridine derivatives. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the biological efficacy of this compound, which may represent a promising lead compound for the development of novel therapeutics for a range of oxidative stress- and glycation-related pathologies.

References

- 1. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Pyridoxamine, an Inhibitor of Advanced Glycation Reactions, Also Inhib" by Joelle M. Onorato, Alicia J. Jenkins et al. [scholarcommons.sc.edu]

- 4. What is Pyridoxamine used for? [synapse.patsnap.com]

- 5. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridoxamine - Wikipedia [en.wikipedia.org]

- 8. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]

- 16. Advanced Glycation End Products (AGEs) Assay Kit (ab273298) | Abcam [abcam.com]

- 17. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

2-(Aminomethyl)pyridin-3-ol: A Versatile Scaffolding for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol, a unique heterocyclic compound, is emerging as a powerful and versatile building block in the landscape of modern organic synthesis. Its strategic placement of an aminomethyl group and a hydroxyl group on a pyridine core offers a trifecta of reactive sites, enabling a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and complex molecular architectures. The inherent functionalities of this molecule, combining the nucleophilicity of the amine, the reactivity of the alcohol, and the electronic properties of the pyridine ring, make it an attractive starting material for creating libraries of novel compounds for high-throughput screening and targeted drug design.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 194665-89-9 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Isomeric SMILES | C1=CC(=C(N=C1)CN)O | [3] |

| Appearance | Not specified (likely solid) | |

| Solubility | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Spectroscopic Data (Predicted/Typical Ranges)

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring, a singlet for the methylene protons of the aminomethyl group, and broad signals for the -OH and -NH₂ protons. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and one for the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound and Key Intermediates

While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on the preparation of structurally related compounds and key intermediates.

Proposed Synthetic Pathway 1: From 2-Amino-3-hydroxypyridine

This approach involves the initial synthesis of 2-amino-3-hydroxypyridine, followed by the introduction of the aminomethyl group.

Caption: Proposed synthesis of this compound from 2-amino-3-hydroxypyridine.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine from Furfural [4]

-

Ring-Opening of Furfural: In a suitable reaction vessel, dissolve furfural in water. Cool the solution to 0-10 °C. Introduce chlorine or bromine gas into the solution to facilitate the ring-opening reaction.

-

Cyclization: React the resulting mixture with an ammonium sulfamate solution to yield 2-amino-3-hydroxypyridine sulfonate.

-

Hydrolysis: Hydrolyze the sulfonate salt under alkaline conditions to obtain crude 2-amino-3-hydroxypyridine.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-3-hydroxypyridine.

Proposed Synthetic Pathway 2: From 3-Hydroxypyridine

This alternative route begins with the commercially available 3-hydroxypyridine, followed by nitration, reduction, and subsequent functional group manipulation to introduce the aminomethyl group.

Caption: Proposed synthesis of this compound from 3-hydroxypyridine.

Experimental Protocol: Nitration of 3-Hydroxypyridine [5]

-

Dissolution: Dissolve 3-hydroxypyridine in concentrated sulfuric acid in a reaction vessel.

-

Nitration: Slowly add anhydrous potassium nitrate (KNO₃) in portions to the solution while maintaining a controlled temperature.

-

Reaction: Heat the mixture to allow the nitration reaction to proceed to completion.

-

Work-up: Carefully pour the reaction mixture into water and neutralize the solution with a base such as sodium bicarbonate to a pH of 4.5-7.5.

-

Isolation: The product, 3-hydroxy-2-nitropyridine, will precipitate and can be collected by filtration and then dried.

Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound allows for a wide array of chemical transformations, making it a valuable building block for constructing more complex molecules.

Caption: Reactivity map of this compound.

Reactions at the Aminomethyl Group

-

Acylation and Sulfonylation: The primary amine readily reacts with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

-

Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides or other electrophiles to yield secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions provides access to a wide range of N-substituted derivatives.

Reactions at the Hydroxyl Group

-

Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives to produce esters, which can serve as prodrugs or modify the compound's solubility.

-

Etherification: Formation of ethers is possible through reactions such as the Williamson ether synthesis, allowing for the introduction of various alkyl or aryl groups.

-

Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, while stronger oxidizing agents can yield a carboxylic acid, providing further handles for synthetic elaboration.

Reactions involving the Pyridine Ring

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring towards electrophilic and nucleophilic substitution.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, substitution at positions 4 or 6 may be possible.

-

Metal-Catalyzed Cross-Coupling: If a halogen is introduced onto the pyridine ring, it can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are found in numerous biologically active compounds. The ability to readily modify its functional groups makes it an ideal scaffold for the synthesis of compound libraries for screening against various biological targets. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6] The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (pyridine nitrogen) suggests that derivatives of this compound could be effective enzyme inhibitors or receptor ligands.

Conclusion

This compound represents a promising and under-explored building block in organic synthesis. Its multifunctional nature provides a versatile platform for the construction of a diverse array of complex molecules. The synthetic routes and reactivity patterns outlined in this guide offer a foundation for researchers to harness the potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further exploration of the synthesis and reactivity of this compound is warranted and is expected to unlock new avenues for the development of innovative chemical entities.

References

- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. cenmed.com [cenmed.com]

- 4. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

- 5. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 6. 3-Hydroxy-2-(hydroxymethyl)pyridine technical grade, 85 14173-30-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(Aminomethyl)pyridin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(aminomethyl)pyridin-3-ol scaffold is a versatile heterocyclic motif that holds significant promise in medicinal chemistry. Its inherent structural features, combining a pyridine ring with aminomethyl and hydroxyl functionalities, offer multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of the core this compound structure and its subsequent derivatization. It details experimental protocols for key synthetic transformations and presents quantitative data where available. Furthermore, this document explores the potential biological activities of these derivatives, drawing on the known pharmacology of related pyridine-containing compounds, and outlines potential signaling pathways that may be modulated by this class of molecules.

Introduction

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, with a significant number of approved drugs containing this heterocycle.[1][2] The pyridine ring can act as a bioisostere for other aromatic systems and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets. The this compound scaffold, in particular, presents an attractive starting point for the design of novel therapeutic agents due to its dual functional groups, which allow for a wide range of chemical modifications to explore structure-activity relationships (SAR). These modifications can fine-tune the physicochemical and pharmacokinetic properties of the resulting molecules, potentially leading to candidates for a variety of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[3]

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached through several synthetic routes, primarily involving the reduction of a nitrile or a related functional group at the 2-position of a 3-hydroxypyridine precursor.

Synthesis of Key Precursor: 3-Hydroxypicolinonitrile

A common and crucial intermediate for the synthesis of the target scaffold is 3-hydroxypicolinonitrile (also known as 2-cyano-3-hydroxypyridine). While commercially available, its synthesis can be achieved from simpler starting materials.

Reduction of 3-Hydroxypicolinonitrile

The conversion of the nitrile group of 3-hydroxypicolinonitrile to an aminomethyl group is a key step. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 3-Hydroxypicolinonitrile [4]

-

Materials: 3-Hydroxypicolinonitrile, Palladium on carbon (Pd/C, 10%), Methanol, Hydrochloric acid.

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-hydroxypicolinonitrile (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

-

Add hydrochloric acid (1.1 eq) to the mixture.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude this compound hydrochloride salt.

-

The crude product can be purified by recrystallization.

-

Table 1: Representative Quantitative Data for Precursor Synthesis and Reduction

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitrile to Amine Reduction | 3-Hydroxypicolinonitrile | H₂, 10% Pd/C, HCl, Methanol, RT, 50 psi | This compound HCl | ~85-95 | [4] |

Derivatization of the this compound Scaffold

The primary amino group of this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the exploration of a broad chemical space. Key derivatization strategies include N-acylation, N-alkylation (reductive amination), and the formation of ureas, thioureas, and sulfonamides.

N-Acylation

N-acylation is a common method to introduce a wide range of substituents, which can significantly impact the biological activity of the parent molecule.[5]

Generalized Experimental Protocol: N-Acylation of this compound [6]

-

Materials: this compound hydrochloride, Acyl chloride or Acid anhydride (1.1 eq), Triethylamine (2.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in DCM.

-

Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or acid anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for introducing alkyl groups to the primary amine.[7][8][9] This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by its reduction.

Generalized Experimental Protocol: Reductive Amination of this compound [10]

-

Materials: this compound hydrochloride, Aldehyde or Ketone (1.0 eq), Sodium triacetoxyborohydride or Sodium cyanoborohydride (1.5 eq), Triethylamine (1.1 eq), 1,2-Dichloroethane (DCE) or Methanol.

-

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.0 eq) in DCE or methanol.

-

Add triethylamine (1.1 eq) and stir for 30 minutes at room temperature.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are important pharmacophores that can participate in hydrogen bonding interactions with biological targets.[6][11]

Generalized Experimental Protocol: Synthesis of Urea and Thiourea Derivatives [12]

-

Materials: this compound hydrochloride, Isocyanate or Isothiocyanate (1.1 eq), Triethylamine (2.2 eq), Tetrahydrofuran (THF).

-

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in THF.

-

Add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.

-

Add the isocyanate or isothiocyanate (1.1 eq) and stir the mixture at room temperature for 2-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Synthesis of Sulfonamide Derivatives

The sulfonamide group is a key feature in many approved drugs and can be readily introduced by reacting the primary amine with a sulfonyl chloride.[3][13]

Generalized Experimental Protocol: Synthesis of Sulfonamide Derivatives [2]

-

Materials: this compound hydrochloride, Sulfonyl chloride (1.1 eq), Pyridine or Triethylamine (2.5 eq), DCM.

-

Procedure:

-

Dissolve this compound hydrochloride (1.0 eq) in a mixture of DCM and pyridine.

-

Cool the solution to 0 °C.

-

Slowly add the sulfonyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with water, 1N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Table 2: Summary of Derivatization Reactions and Expected Yields (Generalized)

| Reaction Type | Reagents | Product Type | Expected Yield Range (%) |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl derivative | 60-95 |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl derivative | 50-90 |

| Urea Synthesis | Isocyanate, Base | N-Substituted urea | 70-98 |

| Thiourea Synthesis | Isothiocyanate, Base | N-Substituted thiourea | 70-98 |

| Sulfonamide Synthesis | Sulfonyl chloride, Base | N-Sulfonyl derivative | 60-90 |

Note: Yields are estimates based on general procedures and may vary depending on the specific substrates and reaction conditions.

Potential Biological Activities and Signaling Pathways

While specific biological data for a broad library of this compound derivatives is not extensively available in the public domain, the structural motifs present in this scaffold suggest potential for a range of biological activities. The exploration of these activities can be guided by high-throughput screening of a synthesized library against various biological targets.[14]

Potential Therapeutic Areas

-

Central Nervous System (CNS) Disorders: Pyridine-containing compounds have shown activity in the CNS.[3] Derivatives of this compound could potentially modulate neurotransmitter receptors, such as G-protein coupled receptors (GPCRs) or ion channels, making them candidates for treating neurological and psychiatric conditions.[5][15]

-

Oncology: Many kinase inhibitors incorporate a pyridine scaffold.[16][17] Derivatives of this compound could be screened for inhibitory activity against various protein kinases involved in cancer cell signaling pathways.[18][19]

-

Infectious Diseases: The pyridine nucleus is present in numerous antibacterial and antifungal agents. The synthesized derivatives could be evaluated for their antimicrobial properties.

Potential Signaling Pathways

Based on the activities of structurally related compounds, the following signaling pathways represent potential targets for this compound derivatives:

-

GPCR Signaling: As many neurotransmitter receptors are GPCRs, derivatives could be screened for agonist or antagonist activity at receptors for dopamine, serotonin, or GABA.[20][21][22]

-

Kinase Signaling Cascades: In oncology, key pathways to investigate include those regulated by receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., PI3K/Akt/mTOR, MAPK pathways).[23]

-

Bacterial Cell Wall Synthesis or DNA Gyrase: For antibacterial activity, inhibition of essential bacterial enzymes would be a primary focus.

Visualizations

Synthetic Workflow

Caption: General synthetic workflow for this compound and its derivatives.

Logical Flow for Drug Discovery

Caption: Logical workflow for the discovery of drug candidates from the derivative library.

Potential Kinase Inhibitor Signaling Pathway

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. The synthetic routes to the core structure and its subsequent derivatization are accessible and allow for the creation of large and diverse chemical libraries. While further biological evaluation is required to fully elucidate the therapeutic potential and mechanisms of action of these derivatives, the known pharmacology of related pyridine compounds suggests a high probability of identifying bioactive molecules with potential applications in a range of diseases. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this exciting class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor with Potential Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]

- 12. [PDF] Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. Screening Libraries | Biomol GmbH - Life Science Shop [biomol.com]

- 15. Involvement of Cannabinoid Receptors in the Regulation of Neurotransmitter Release in the Rodent Striatum: A Combined Immunochemical and Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GPCR agonist binding revealed by modeling and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pinpointing top inhibitors for GSK3β from pool of indirubin derivatives using rigorous computational workflow and their validation using molecular dynamics (MD) simulations - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Theoretical and Computational Investigation of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical and computational approach for the study of 2-(Aminomethyl)pyridin-3-ol. While specific experimental or computational data for this molecule is not prevalent in current literature, this document leverages established methodologies from studies on analogous aminopyridine derivatives to propose a robust research framework.[1][2][3] The protocols and expected data herein are designed to provide a thorough understanding of the molecule's structural, electronic, and spectroscopic properties, which are crucial for applications in medicinal chemistry and drug development.

Introduction

Pyridinol and aminopyridine scaffolds are key components in a wide array of pharmacologically active compounds.[1][2] The molecule this compound combines features of both, making it a molecule of significant interest. Computational chemistry provides powerful tools to predict molecular properties, elucidate structural preferences, and understand chemical reactivity, thereby accelerating the drug discovery process.[4][5]

A critical aspect of substituted pyridines is the phenomenon of tautomerism, where the molecule can exist in multiple, interconverting isomeric forms.[6][7] These tautomers can exhibit different biological activities and physicochemical properties. Therefore, a central goal of this proposed study is to determine the relative stabilities of the possible tautomers of this compound and to characterize their properties.

Proposed Computational Workflow

A multi-step computational workflow is proposed to systematically investigate the properties of this compound. This workflow, illustrated below, ensures a comprehensive analysis from initial structure optimization to the prediction of spectroscopic and electronic properties.

Tautomerism Analysis

Based on related structures like 2-aminopyridine and 3-hydroxypyridine, this compound is expected to exhibit amino-imino and keto-enol tautomerism. The primary tautomeric forms to be investigated are the canonical amino-ol form and the zwitterionic/imino-keto form. Understanding the equilibrium between these forms is vital, as it dictates the molecule's hydrogen bonding capabilities and receptor interaction profile.

Detailed Computational Protocols

The following protocols are proposed based on methods successfully applied to similar aminopyridine systems.[1][8]

Software: All quantum chemical calculations would be performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Frequency Calculations:

-

Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organic molecules.[4][9] The B3LYP hybrid functional is a robust choice for these systems.[1][10]

-

Basis Set: The Pople-style basis set, 6-311++G(d,p), is proposed. The diffuse functions (++) are important for accurately describing lone pairs and potential hydrogen bonds, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.[1]

-

Procedure: The geometries of all potential tautomers will be fully optimized without constraints. Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structures correspond to true energy minima. These calculations also provide zero-point vibrational energies (ZPVE) and other thermodynamic data for accurate relative energy calculations.

Solvation Effects:

-

Model: To simulate a biological environment, calculations should be repeated in a solvent continuum. The Polarizable Continuum Model (PCM) is a widely used and effective method. Water would be the default solvent to simulate aqueous physiological conditions.

Electronic Structure Analysis:

-

NBO Analysis: Natural Bond Orbital (NBO) analysis will be performed to investigate charge distribution, intramolecular hydrogen bonding, and hyperconjugative interactions.

-

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation properties.

-

Molecular Electrostatic Potential (ESP): ESP maps will be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[11]

Predicted Data and Analysis

The proposed computational study would generate a wealth of quantitative data. The tables below illustrate the types of results expected, with representative values drawn from studies on analogous molecules for context.

Table 1: Relative Energies of Tautomers

This table will be crucial for identifying the most stable form of the molecule in different environments. Data shown is for 2-amino-4-methylpyridine for illustrative purposes.[1]

| Tautomer | Method | Phase | Relative Energy (kcal/mol) |

| Canonical (Amino) | B3LYP/6-311++G(d,p) | Gas | 0.00 |

| Imino (trans) | B3LYP/6-311++G(d,p) | Gas | 13.60[1] |

| Imino (cis) | B3LYP/6-311++G(d,p) | Gas | 16.36 |

Table 2: Selected Optimized Geometric Parameters

This table compares key bond lengths and angles between different tautomers, providing insight into structural changes. Representative data for 2-amino-3-methylpyridine is shown.[1]

| Parameter | Method | Tautomer 1 (Amino) | Tautomer 2 (Imino - hypothetical) |

| Bond Lengths (Å) | |||

| C2-N (amino) | MP2/6-31G(d) | 1.347 | ~1.28 (expected C=N) |

| C3-O | MP2/6-31G(d) | ~1.36 (expected C-O) | ~1.23 (expected C=O) |

| N-H (amino) | MP2/6-31G(d) | 1.011[1] | N/A |

| O-H | MP2/6-31G(d) | ~0.97 | N/A |

| **Bond Angles (°) ** | |||

| C2-C3-C4 | MP2/6-31G(d) | ~118-120 | ~118-120 |

| C3-C2-N (amino) | MP2/6-31G(d) | ~116-118 | ~120-122 |

Table 3: Calculated Vibrational Frequencies

Comparison of calculated vibrational frequencies with experimental data (if available) is essential for validating the computational model. Key stretching frequencies are highlighted.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Range (cm⁻¹) |

| O-H Stretch | ~3600-3700 | 3500-3700 |

| N-H (asymm) Stretch | ~3500 | 3400-3550 |

| N-H (symm) Stretch | ~3400 | 3300-3450 |

| C=N (ring) Stretch | ~1600-1650 | 1550-1650 |

| C-O Stretch | ~1200-1250 | 1200-1300 |

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. By employing modern DFT methods, this proposed study would yield critical insights into the molecule's tautomeric preferences, geometric and electronic structure, and spectroscopic signatures. The resulting data would be invaluable for researchers in medicinal chemistry and drug development, providing a solid foundation for understanding its potential biological activity and for the rational design of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 6. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

exploring the reactivity of the aminomethyl and hydroxyl groups in 2-(Aminomethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol is a bifunctional pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring both a nucleophilic aminomethyl group and a phenolic hydroxyl group, offers multiple avenues for chemical modification, making it a versatile scaffold for the synthesis of diverse compound libraries. Understanding the relative reactivity of these two functional groups is crucial for designing selective synthetic strategies to access novel analogues with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the reactivity of the aminomethyl and hydroxyl groups in this compound, supported by experimental data and detailed protocols for key transformations.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its aminomethyl and hydroxyl functionalities, as well as the electronic properties of the pyridine ring. The aminomethyl group, a primary benzylic-type amine, is a potent nucleophile. The hydroxyl group, being phenolic, is less nucleophilic but can be readily deprotonated to form a more reactive phenoxide. The pyridine nitrogen, being a Lewis base, can also influence the reactivity of the substituents through its electronic effects and potential for protonation or coordination to catalysts.

pKa Values and Their Implications on Reactivity

Reactivity of the Aminomethyl Group

The primary amino group in the aminomethyl substituent is a strong nucleophile and readily participates in a variety of reactions, most notably acylation and alkylation.

N-Acylation

N-acylation of the aminomethyl group is a facile and high-yielding reaction, often proceeding with high chemoselectivity in the presence of the hydroxyl group. This selectivity is attributed to the greater nucleophilicity of the amine compared to the phenol.

Table 1: Representative Quantitative Data for N-Acylation of Aminopyridine Derivatives

| Starting Material | Acylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | None | Acetic Anhydride | < 60°C, 1 h | 95 | [1] |

| Methyl 5-amino-3-methylpicolinate | Acetyl Chloride | Pyridine | Dichloromethane | 0°C to rt, 2-12 h | 85-95 | [2] |

| 1-Boc-4-(aminomethyl)piperidine | Benzoyl Chloride | Triethylamine | Dichloromethane | 0°C to rt, 2-4 h | Not specified | [3] |

Experimental Protocol: N-Acetylation of an Aminomethylpyridine Derivative

This protocol describes a general procedure for the N-acetylation of an aminomethylpyridine derivative using acetic anhydride.

-

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (optional, as solvent and base)

-

Ice water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine or another suitable aprotic solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

-

Purify the product by recrystallization or column chromatography if necessary.[1][4]

-

Logical Relationship for N-Acylation

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-(Aminomethyl)pyridin-3-ol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel heterocyclic compounds using 2-(Aminomethyl)pyridin-3-ol as a key starting material. The unique arrangement of the aminomethyl and hydroxyl functionalities on the pyridine ring makes this precursor a valuable building block for constructing a variety of fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The following protocols detail methodologies for the synthesis of oxazolo[4,5-b]pyridines and tetrahydro-1,6-naphthyridines, leveraging the inherent reactivity of the precursor.

Synthesis of Fused Oxazolo[4,5-b]pyridine Derivatives

The vicinal amino and hydroxyl groups of this compound readily undergo cyclization with phosgene equivalents, such as 1,1'-carbonyldiimidazole (CDI), to form stable oxazolopyridinone systems. This scaffold is of interest due to its presence in various biologically active molecules.

Reaction Scheme:

Caption: Synthesis of an oxazolo[4,5-b]pyridine derivative.

Experimental Protocol: Synthesis of a Fused Oxazolo[4,5-b]pyridin-2(3H)-one

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of 0.1 M.

-

Reagent Addition: Under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired oxazolo[4,5-b]pyridin-2(3H)-one derivative.

Quantitative Data Summary

| Entry | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | CDI | THF | Reflux | 5 | 75-85 (Predicted) |

Note: The yield is a predicted value based on similar reactions with analogous substrates and requires experimental validation.

Synthesis of Tetrahydro-1,6-naphthyridine Derivatives via Pictet-Spengler Reaction

The this compound can be utilized in a Pictet-Spengler type reaction, a powerful tool for the construction of tetrahydroisoquinoline and related heterocyclic systems. In this case, the pyridine ring acts as the aromatic component, leading to the formation of tetrahydro-1,6-naphthyridine derivatives.

Reaction Scheme:

Caption: Pictet-Spengler reaction for tetrahydro-1,6-naphthyridine synthesis.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1,6-naphthyridine

-

Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile, 0.2 M), add the desired aldehyde (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C for 12-24 hours. The formation of an imine intermediate followed by intramolecular cyclization occurs. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.